molecular formula C15H13ClF2N2O3 B1225350 3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione

3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione

Cat. No. B1225350
M. Wt: 342.72 g/mol
InChI Key: SALKRGIQFMMYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione is a member of pyrimidines and an organohalogen compound.

Scientific Research Applications

Antiviral Applications

3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione and its derivatives exhibit potential as antiviral agents. For instance, a related compound, BAY 41-4109, demonstrated potent inhibitory activity against human hepatitis B virus (HBV) replication in a transgenic mouse model. This compound lowered viral DNA levels in the liver and plasma, showing a different mode of action compared to traditional treatments like 3TC (Weber et al., 2002).

Antiparasitic Properties

In the realm of parasitology, trisubstituted methanes (TRSMs) containing a similar structure showed promising anti-pinworm activity in mice infected with Syphacia obvelata. These compounds were effective in reducing worm burden, highlighting their potential as candidates for new anti-pinworm drugs (Dhar et al., 2021).

Anti-Inflammatory and Analgesic Effects

Several derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity, comparable to standard drugs like indomethacin (Tozkoparan et al., 1999). Additionally, some N-Mannich bases derived from pyrrolidine diones showed significant analgesic and anticonvulsant activities, indicating their potential in the treatment of epilepsy and chronic pain (Obniska et al., 2012).

Applications in Neuroprotection

Compounds structurally related to 3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione have shown promising results in neuroprotection. For instance, NS-7, a compound from a similar class, demonstrated the ability to reduce cerebral infarction, improve neuronal dysfunction, and enhance cognitive function in rats after a stroke (Aoki et al., 2001).

properties

Product Name

3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione

Molecular Formula

C15H13ClF2N2O3

Molecular Weight

342.72 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H13ClF2N2O3/c16-10-3-1-4-11(17)9(10)7-20-14(21)12(18)8-19(15(20)22)13-5-2-6-23-13/h1,3-4,8,13H,2,5-7H2

InChI Key

SALKRGIQFMMYBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione
Reactant of Route 5
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione
Reactant of Route 6
3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.